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Compound of Interest

Compound Name:
2-(Bromomethyl)-5-nitro-1-

benzofuran

CAS No.: 118679-18-8

Cat. No.: B039231

Get Quote

Executive Summary & Retrosynthetic Analysis
The target molecule, 2-(Bromomethyl)-5-nitro-1-benzofuran, combines a reactive

electrophilic tail (bromomethyl) with a pharmacophore-essential nitro group. The primary

synthetic challenge is constructing the benzofuran core while maintaining the oxidation state of

the nitro group.

Strategic Pathway Selection
We reject the "Direct Bromination" of 2-methyl-5-nitrobenzofuran using NBS due to the high

probability of radical propagation affecting the nitro-aromatic ring and the difficulty in controlling

mono-bromination. Instead, we employ a Stepwise Construction Strategy:

Regioselective Nitration: Establishing the 5-nitro pharmacophore early.

Perkin-Type Annulation: Constructing the furan ring with a carboxylate handle.
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Chemoselective Reduction: Converting the carboxylate to an alcohol without touching the

nitro group via a Mixed Anhydride intermediate.

Appel Bromination: Converting the alcohol to the alkyl bromide under neutral conditions.

Retrosynthetic Logic (Graphviz Diagram)
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Figure 1: Retrosynthetic analysis prioritizing nitro-group preservation.

2-(Bromomethyl)-5-nitro-1-benzofuran
(Target)

(5-Nitrobenzofuran-2-yl)methanol
(Precursor)

Bromination
(Appel or PBr3)

5-Nitrobenzofuran-2-carboxylic Acid
(Stable Intermediate)

Chemoselective Reduction
(Mixed Anhydride)

Ethyl 5-nitrobenzofuran-2-carboxylate
(Cyclized Product)

Hydrolysis

5-Nitrosalicylaldehyde
(Key Building Block)

Annulation
(Ethyl Bromoacetate)

Salicylaldehyde
(Starting Material)

Nitration
(HNO3/AcOH)

Click to download full resolution via product page

Detailed Experimental Protocols
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Phase 1: Regioselective Nitration of Salicylaldehyde
Objective: Synthesize 5-nitrosalicylaldehyde with minimal 3-nitro isomer formation.

Reagents:

Salicylaldehyde (1.0 eq)[1]

Nitric Acid (70%, 1.2 eq)

Glacial Acetic Acid (Solvent)

Protocol:

Dissolve salicylaldehyde in glacial acetic acid (5 mL per gram of substrate) in a round-bottom

flask.

Cool the solution to 15°C using a water bath. Critical: Lower temperatures (<10°C) favor the

3-nitro isomer; higher temperatures (>25°C) lead to dinitration.

Add nitric acid dropwise over 30 minutes, maintaining the temperature between 15–20°C.

Stir for 2 hours at room temperature. A yellow precipitate will form.

Pour the mixture into ice-water (5x reaction volume).

Filter the yellow solid. Recrystallize from ethanol/acetic acid to isolate the 5-nitro isomer (mp:

126–128°C). The 3-nitro isomer remains largely in the mother liquor.

Phase 2: Benzofuran Ring Construction (Annulation)
Objective: Form the benzofuran ring via O-alkylation followed by intramolecular condensation.

Reagents:

5-Nitrosalicylaldehyde (1.0 eq)

Ethyl Bromoacetate (1.2 eq)
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Potassium Carbonate (

, anhydrous, 2.5 eq)

DMF (Dimethylformamide, anhydrous)

Protocol:

Charge a flask with 5-nitrosalicylaldehyde and anhydrous DMF (10 mL/g).

Add

and stir at room temperature for 15 minutes to form the phenoxide (color change to deep
orange/red).

Add Ethyl Bromoacetate in one portion.

Heat the reaction to 80°C for 4–6 hours.

Mechanistic Note: The initial step is O-alkylation. The elevated temperature drives the

subsequent intramolecular Aldol-type condensation and dehydration to close the furan

ring.

Cool to room temperature and pour into ice-water.

Filter the precipitate. Wash with water to remove DMF.

Dry the solid to obtain Ethyl 5-nitrobenzofuran-2-carboxylate.

Phase 3: Chemoselective Reduction (The "Mixed
Anhydride" Method)
Objective: Reduce the ester to the primary alcohol without reducing the nitro group. Note:

Direct use of

is prohibited as it will reduce the nitro group to an azo or amine species.

Reagents:
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Ethyl 5-nitrobenzofuran-2-carboxylate (from Phase 2)

Lithium Hydroxide (LiOH, 2.0 eq)

Ethyl Chloroformate (1.1 eq)

Triethylamine (

, 1.1 eq)

Sodium Borohydride (

, 2.5 eq)[2]

THF/Water (for hydrolysis), THF (dry, for reduction)

Protocol:

Hydrolysis: Dissolve the ester in THF:Water (3:1). Add LiOH and stir at 50°C until TLC shows

consumption of ester (~2h). Acidify with 1M HCl to precipitate 5-Nitrobenzofuran-2-carboxylic

acid. Filter and dry.

Activation: Dissolve the acid (1.0 eq) in dry THF at -5°C (ice/salt bath). Add Triethylamine

(1.1 eq).

Add Ethyl Chloroformate (1.1 eq) dropwise. Stir for 30 minutes. A white precipitate (

) will form. This generates the Mixed Anhydride intermediate.

Reduction: Filter off the amine salt rapidly (or proceed in situ if stirring is efficient). Add

(2.5 eq) in one portion, followed by the dropwise addition of Methanol (small volume) to
activate the borohydride.

Stir at 0°C for 1 hour, then warm to room temperature.

Quench with 1M HCl (carefully). Extract with Ethyl Acetate.[3][4]

Evaporate solvent to yield (5-Nitrobenzofuran-2-yl)methanol.
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Phase 4: Appel Bromination
Objective: Convert the alcohol to the alkyl bromide under neutral conditions.

Reagents:

(5-Nitrobenzofuran-2-yl)methanol (1.0 eq)

Carbon Tetrabromide (

, 1.2 eq)

Triphenylphosphine (

, 1.2 eq)

Dichloromethane (DCM, anhydrous)

Protocol:

Dissolve the alcohol and

in anhydrous DCM at 0°C.

Add

portion-wise over 15 minutes. The solution may turn slightly yellow.

Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

Workup: Evaporate the solvent directly.

Purification: The residue contains the product and Triphenylphosphine oxide (

). Purify via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate 9:1).

Product:2-(Bromomethyl)-5-nitro-1-benzofuran (Pale yellow solid).[5]

Process Data & Troubleshooting
Reagent Stoichiometry & Conditions Table
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Step
Transformatio
n

Reagents Conditions
Key
Observation

1 Nitration , AcOH 15–20°C, 2h

Yellow ppt forms.

Temp control

critical for isomer

purity.

2 Annulation
Ethyl

Bromoacetate, DMF, 80°C, 4h

Deep red

solution turns

lighter/brown

upon completion.

3a Hydrolysis LiOH, THF/H2O 50°C, 2h

Ester disappears

on TLC. Acid

precipitates upon

HCl addition.

3b Reduction
,

,
-5°C to RT

Gas evolution (

) during

reduction. Nitro

group remains

intact.[2]

4 Bromination , DCM, 0°C, 3h

Reaction is

clean.

is the main

byproduct.

Troubleshooting Guide
Issue: Presence of 3-Nitro Isomer.[2]

Cause: Nitration temperature too low (<10°C) or improper solvent.

Fix: Recrystallize the crude aldehyde from Ethanol. The 5-nitro isomer is significantly less

soluble than the 3-nitro isomer.
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Issue: Incomplete Cyclization (Phase 2).

Cause: Reaction stopped at the O-alkylation stage (intermediate: Ethyl 2-(2-formyl-4-

nitrophenoxy)acetate).

Fix: Increase temperature to 100°C or add a stronger base (e.g., DBU, catalytic) to drive

the aldol condensation.

Issue: Reduction of Nitro Group (Phase 3).

Cause: Use of

or catalytic hydrogenation (

).

Fix: Strictly adhere to the Mixed Anhydride/

method. Alternatively, use

at 0°C, which reduces acids to alcohols but is slower to react with nitro groups.

Reaction Pathway Visualization

Figure 2: Step-by-step synthetic workflow with reagents.
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References
Selective Nitration of Salicylaldehyde

Source: GuideChem / P
Relevance: Establishes the protocol for low-temperature nitr
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Benzofuran Ring Assembly (Annulation)

Source: ChemSpider Synthetic Pages / Synthetic Communic
Relevance: Details the "One-Pot" O-alkylation and dehydrative annulation using Ethyl
Bromoacetate and Potassium Carbon

Chemoselective Reduction (Mixed Anhydride Method)

Source:Tetrahedron / Semantic Scholar.[6] "Reduction of carboxylic acids into alcohols

using NaBH4...".

Relevance: Validates the use of Activated Acid/ for reducing carboxylates in the presence
of sensitive groups like nitro.

Appel Bromination Protocol

Source: Common Organic Chemistry / Org. Synth.
Relevance: Standard protocol for converting primary alcohols to alkyl bromides under
neutral conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b039231/docs#application-note-precision-synthesis-
of-2-bromomethyl-5-nitro-1-benzofuran]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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